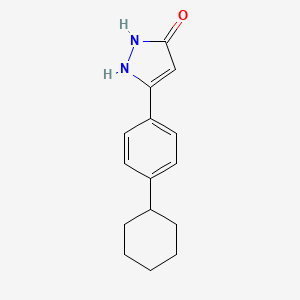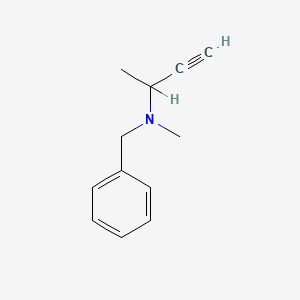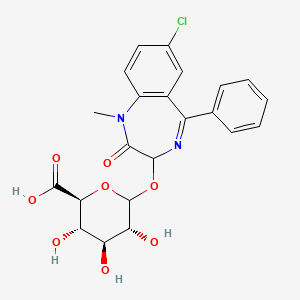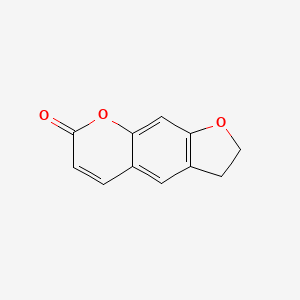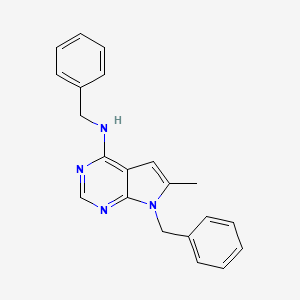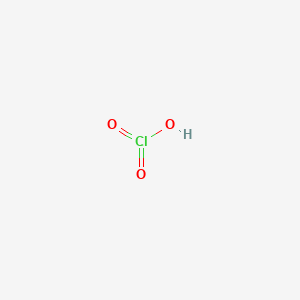
Chloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals.
Chloric acid is a chlorine oxoacid. It is a conjugate acid of a chlorate.
Aplicaciones Científicas De Investigación
Health-Promoting Properties of Chlorogenic Acid
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, has demonstrated a range of health-promoting properties. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which are primarily associated with the treatment and prevention of metabolic syndrome and related disorders. The compound's antioxidant activity, in particular, has shown protective effects against lipid oxidation and degradation of other bioactive compounds in food, suggesting its potential as a dietary supplement or functional food ingredient (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial Activities
Chlorogenic acid has demonstrated antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This property is particularly valuable for the food industry in its search for new and natural molecules for food preservation. The combination of antimicrobial and antioxidant properties makes chlorogenic acid an excellent candidate for formulation in dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Applications in Food Industry
The review of chlorogenic acid's applications in the food industry highlights its roles as a food additive, in food storage, composition modification, packaging materials, and as a functional food material. Its antioxidant, antimicrobial, and prebiotic activities contribute to its wide range of applications, offering potential for theoretical improvements, biological activity mechanisms, and subsequent development and utilization in the food industry (Wang et al., 2022).
Antioxidant Mechanism Investigation
A theoretical investigation into the antioxidant properties of chlorogenic acid using density functional theory has provided insights into its potential as a potent antioxidant. The study focused on H atom abstraction from −OH groups, indicating that chlorogenic acid's antioxidant potential might be attributed mainly to this mechanism. Such theoretical investigations offer valuable information for future applications in pharmacy and food industries (Saqib et al., 2016).
Propiedades
Número CAS |
7790-93-4 |
|---|---|
Nombre del producto |
Chloric acid |
Fórmula molecular |
HClO3 ClHO3 |
Peso molecular |
84.46 g/mol |
Nombre IUPAC |
chloric acid |
InChI |
InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |
Clave InChI |
XTEGARKTQYYJKE-UHFFFAOYSA-N |
SMILES |
OCl(=O)=O |
SMILES canónico |
OCl(=O)=O |
Otros números CAS |
7790-93-4 |
Descripción física |
Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. |
Pictogramas |
Oxidizer; Corrosive |
Números CAS relacionados |
3811-04-9 (potassium salt) |
Sinónimos |
chloric acid chloric acid, potassium salt potassium chlorate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)
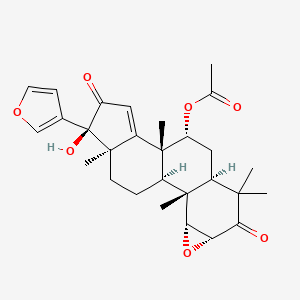
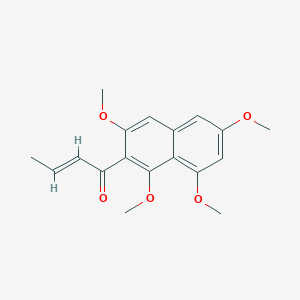
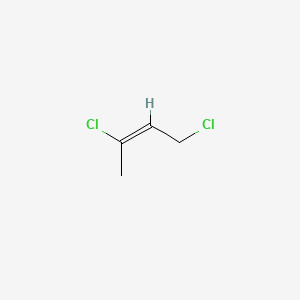
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
